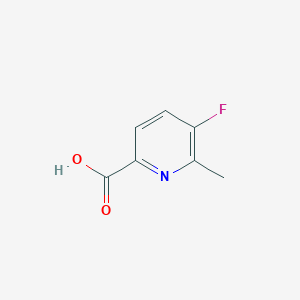

5-Fluoro-6-methylpyridine-2-carboxylic acid

Description

IUPAC Nomenclature and CAS Registry Identification

The International Union of Pure and Applied Chemistry has designated the systematic name for this compound as 5-fluoro-6-methylpyridine-2-carboxylic acid. This nomenclature follows standard IUPAC conventions for heterocyclic compounds, where the pyridine ring serves as the parent structure with numbering beginning from the nitrogen atom. The carboxylic acid group occupies the 2-position relative to the pyridine nitrogen, while the fluorine atom resides at the 5-position and the methyl group at the 6-position. Alternative IUPAC nomenclature includes the designation as 5-fluoro-6-methylpicolinic acid, where picolinic acid refers specifically to pyridine-2-carboxylic acid.

The Chemical Abstracts Service has assigned the unique registry number 1005474-88-3 to this compound, providing unambiguous identification within chemical databases and literature. This CAS Registry Number serves as the primary identifier for regulatory, commercial, and research purposes across international chemical databases. The European Community has designated the corresponding European Community Number as 997-400-9, facilitating identification within European chemical regulations and databases. Additionally, the compound bears the MDL number MFCD11040267, which provides cross-referencing capabilities within Beilstein and other chemical information systems.

The DSSTox Substance Identifier DTXSID00717126 has been assigned by the United States Environmental Protection Agency, enabling tracking within toxicological and environmental databases. The compound also carries the Wikidata identifier Q82654845, providing linkage to open scientific knowledge resources. These multiple identification systems ensure comprehensive tracking and referencing capabilities across diverse scientific and regulatory platforms.

Molecular Formula, Molecular Weight, and Isotopic Composition

The molecular formula of this compound is established as C₇H₆FNO₂, representing a compact heterocyclic structure containing seven carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined as 155.13 grams per mole through computational analysis using PubChem 2.2 software. This molecular weight calculation considers the standard atomic weights of constituent elements as established by the International Union of Pure and Applied Chemistry Commission on Isotopic Abundances and Atomic Weights.

The isotopic composition of this compound reflects the natural abundance patterns of its constituent elements as documented in current isotopic abundance tables. Carbon atoms in the molecule primarily consist of carbon-12 isotope with an abundance of approximately 98.93 percent, while carbon-13 contributes about 1.07 percent to the overall isotopic distribution. Hydrogen atoms predominantly exist as protium with 99.9885 percent natural abundance, with deuterium representing only 0.0115 percent of hydrogen isotopes. The fluorine atom exists exclusively as fluorine-19, as this represents the only stable isotope of fluorine with 100 percent natural abundance.

Nitrogen in the compound consists primarily of nitrogen-14 with approximately 99.636 percent abundance, while nitrogen-15 accounts for the remaining 0.364 percent. Oxygen atoms demonstrate the characteristic isotopic pattern with oxygen-16 representing approximately 99.757 percent, oxygen-17 contributing 0.038 percent, and oxygen-18 accounting for 0.205 percent of the oxygen isotopic composition. These isotopic considerations become particularly relevant in mass spectrometric analysis and nuclear magnetic resonance spectroscopy applications.

| Element | Primary Isotope | Natural Abundance (%) | Secondary Isotope | Natural Abundance (%) |

|---|---|---|---|---|

| Carbon | C-12 | 98.93 | C-13 | 1.07 |

| Hydrogen | H-1 | 99.9885 | H-2 (Deuterium) | 0.0115 |

| Fluorine | F-19 | 100.0 | - | - |

| Nitrogen | N-14 | 99.636 | N-15 | 0.364 |

| Oxygen | O-16 | 99.757 | O-18 | 0.205 |

Synonyms and Related Terminology in Chemical Literature

The chemical literature contains several synonymous designations for this compound, reflecting variations in nomenclature conventions and historical naming practices. The most commonly encountered alternative name is 5-fluoro-6-methylpicolinic acid, which utilizes the traditional term "picolinic acid" to designate pyridine-2-carboxylic acid derivatives. This nomenclature provides immediate recognition of the structural relationship to picolinic acid, a well-known pyridinecarboxylic acid that serves as a fundamental building block in heterocyclic chemistry.

Properties

IUPAC Name |

5-fluoro-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEGUWBJHQZLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717126 | |

| Record name | 5-Fluoro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005474-88-3 | |

| Record name | 5-Fluoro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2,6-Difluoropyridine and 2,6-dichloropyridine-3-carboxylate esters are commonly used starting materials.

- Methylamine and methoxide anions serve as nucleophiles for selective substitution.

- Key intermediates include methyl 2-methoxy-6-methylaminopyridine-3-carboxylate and derivatives with sulfoxide or sulfone leaving groups.

Nucleophilic Aromatic Substitution (SNAr) Strategy

Selective displacement of fluorine atoms on the pyridine ring is the core step in most syntheses:

- Reaction of 2,6-difluoropyridine derivatives with methylamine in ethanol at elevated temperatures (~140 °C) leads to partial substitution at the 6-position.

- Methoxide anion reacts selectively at the 2-position in solvents such as THF, dichloromethane, and acetonitrile.

- The choice of solvent critically influences regioselectivity. For example, in DMF, methoxide and thiolate anions preferentially substitute at the 6-position.

- Use of 4-methylbenzenethiolate anion in DMF is an efficient method for large-scale synthesis, yielding the desired 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid intermediate with an overall yield of 67%.

Oxidation and Functional Group Transformations

Ester Hydrolysis and Carboxylic Acid Formation

- The methyl or ethyl esters formed during substitution reactions are hydrolyzed under alkaline conditions to yield the free carboxylic acid.

- Purification steps typically involve recrystallization from ethanol or other solvents to obtain the pure acid.

Representative Synthetic Procedure Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2,6-Difluoropyridine + methylamine, EtOH, 140 °C | Partial substitution at 6-position |

| 2 | Selective substitution with methoxide | Methoxide anion, THF or CH2Cl2 or CH3CN | Substitution at 2-position |

| 3 | Thiolate substitution | 4-Methylbenzenethiolate anion, DMF | Substitution at 6-position |

| 4 | Oxidation | MCPBA | Sulfoxide/sulfone intermediates |

| 5 | Nucleophilic substitution | Methylamine, DMF, 60 °C | Formation of methylaminopyridine |

| 6 | Ester hydrolysis | Alkaline hydrolysis, EtOH reflux | This compound |

Detailed Research Findings and Analysis

Regioselectivity : The nucleophilic substitution site depends strongly on the solvent and nucleophile. Methoxide anion favors substitution at the 2-position in aprotic solvents, while thiolate anions in DMF favor the 6-position.

Yield Optimization : The use of sulfoxide as a leaving group improves the efficiency of methylamine substitution, achieving yields up to 90% for key intermediates.

Scale-up Feasibility : The described methods have been demonstrated on large scales with overall yields around 60-70%, indicating robustness for industrial applications.

Alternative Fluorination Methods : Late-stage fluorination using silver fluoride (AgF2) has been reported for related pyridine derivatives, achieving high yields (~80%) under mild conditions with acetonitrile solvent, suggesting potential for direct fluorination strategies.

Summary Table of Key Intermediates and Yields

| Compound/Intermediate | Method/Reaction | Yield (%) | Notes |

|---|---|---|---|

| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (Intermediate 8) | Methylamine substitution on sulfoxide intermediate | 90 | Confirmed by TLC, IR, and 1H-NMR |

| 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Final Intermediate) | Thiolate substitution + hydrolysis | 67 | Large-scale synthesis route |

| This compound (Target) | Ester hydrolysis of methyl ester | Variable | Purified by recrystallization |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: Common in fluorinated compounds, where the fluorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring.

Coupling Reactions: Such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Sodium azide, HF.

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-6-methylpyridine-2-carboxylic acid is investigated for its potential use in drug discovery due to its unique structural features that influence biological activity. The presence of fluorine enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. A study reported a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex fluorinated compounds. It can participate in various chemical reactions, including:

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : Modifications to functional groups attached to the pyridine ring.

- Coupling Reactions : Particularly in Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds.

Case Study: Biocatalysis

A study demonstrated the use of whole-cell biocatalysis with Burkholderia sp. for hydroxylating pyridine derivatives similar to this compound. This process highlighted its potential utility in producing hydroxylated derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyridine-2-carboxylic acid involves its interaction with various molecular targets. Under basic conditions, it can undergo heterolytic cleavage to form reactive intermediates, which can then participate in further chemical reactions . The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Storage : Stable under inert atmosphere at room temperature.

- Safety Data : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications :

Primarily used as a building block in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability, while the carboxylic acid group facilitates coordination or salt formation .

Comparison with Structural Analogs

2.1. Substituent Position and Functional Group Variations

Key Observations :

- Acidity : The fluorine at position 5 increases the carboxylic acid’s acidity (electron-withdrawing effect), but the methyl group at position 6 (electron-donating) may slightly counteract this effect .

2.4. Commercial Availability

- Purity : The target compound is available at 97% purity (Combi-Blocks QC-9372), comparable to analogs like 2-Fluoro-1-methylpyridinium p-toluenesulfonate (98%) .

- Supply Chain : The target is currently out of stock but backorderable, whereas 5-Fluoropyridine-2-carboxylic acid (CAS 107504-08-5) is more readily available .

Biological Activity

5-Fluoro-6-methylpyridine-2-carboxylic acid (CAS No. 1005474-88-3) is a pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 155.13 g/mol. It features a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, contributing to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 155.13 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.01 |

| Solubility | Very soluble (1.95 mg/ml) |

| H-bond Donors/Acceptors | 1 / 4 |

| GI Absorption | High |

Antimicrobial Activity

Research indicates that various pyridine derivatives exhibit antimicrobial properties. A study on similar compounds suggests that modifications in the pyridine structure can enhance their efficacy against bacterial strains. The presence of the fluorine atom in this compound may contribute to its increased lipophilicity, potentially enhancing membrane permeability and antimicrobial activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Membrane Interaction : The compound's lipophilic nature allows it to integrate into lipid membranes, potentially disrupting microbial cell integrity.

- Enzyme Interaction : By binding to active sites on enzymes, it may inhibit their function, affecting metabolic processes within cells.

- Regioselective Functionalization : The compound can undergo biotransformation by microbial systems like Burkholderia sp., indicating potential applications in biocatalysis and environmental remediation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several fluorinated pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Biocatalytic Applications

In another investigation, whole-cell biocatalysis using Burkholderia sp. demonstrated the ability to hydroxylate various pyridine derivatives, including those structurally similar to this compound. This process highlighted the compound's potential utility in producing hydroxylated derivatives with enhanced biological activities .

Q & A

Q. How can researchers validate the biological activity of derivatives without commercial reference standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.